![molecular formula C38H38ClN3O6S B12437014 11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7400^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano” is a complex organic molecule characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
- Formation of the indole moiety through Fischer indole synthesis.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Construction of the thienoimidazolidinone ring through cyclization reactions.
- Coupling of the various fragments using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Utilizing continuous flow chemistry for efficient production.
- Implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Chlorophenyl compounds: Molecules with a chlorophenyl group, such as chlorpromazine.
Thienoimidazolidinone derivatives: Compounds with similar ring structures, such as thienamycin.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C38H38ClN3O6S |
|---|---|
Molekulargewicht |
700.2 g/mol |
IUPAC-Name |
[7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8,9-dihydrofuro[3,2-f]chromen-9-yl] 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate |
InChI |
InChI=1S/C38H38ClN3O6S/c1-21-32-27(47-35(21)36(44)42-18-17-22-7-3-4-8-26(22)42)15-16-28-33(32)29(19-38(2,48-28)23-11-13-24(39)14-12-23)46-31(43)10-6-5-9-30-34-25(20-49-30)40-37(45)41-34/h3-4,7-8,11-16,25,29-30,34H,5-6,9-10,17-20H2,1-2H3,(H2,40,41,45) |
InChI-Schlüssel |
OHLUEAWIDQOHAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C3=C(C=C2)OC(CC3OC(=O)CCCCC4C5C(CS4)NC(=O)N5)(C)C6=CC=C(C=C6)Cl)C(=O)N7CCC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
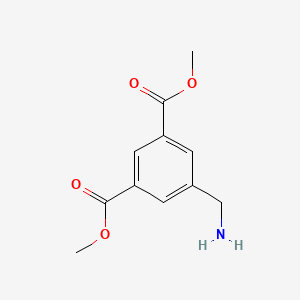
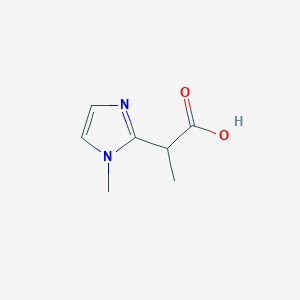

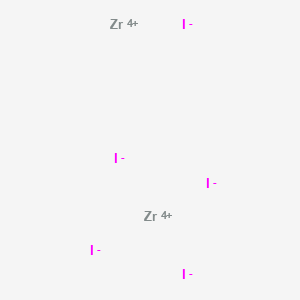
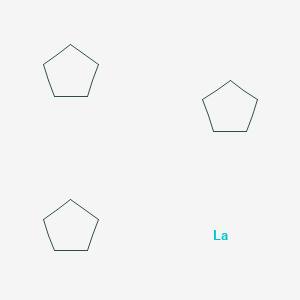

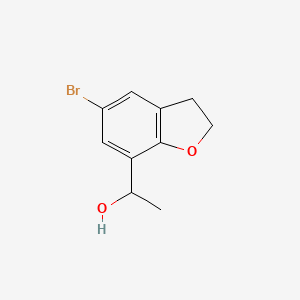

![tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate](/img/structure/B12436992.png)
![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
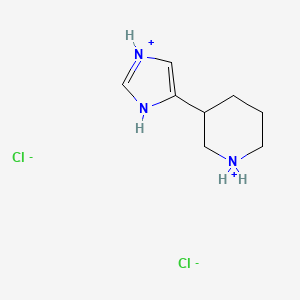
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
